2-(Sulfooxy)benzoic acid

描述

属性

IUPAC Name |

2-sulfooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODSJOROWROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436667 | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-45-2 | |

| Record name | Salicylsulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylsulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

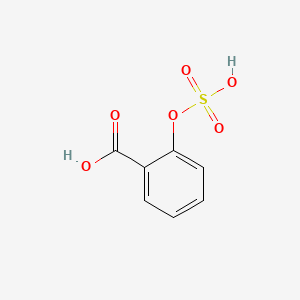

2-(Sulfooxy)benzoic acid chemical structure and molecular weight

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 2-(Sulfooxy)benzoic acid, a molecule of significant interest to researchers in drug development and the broader scientific community. We will delve into its fundamental chemical properties, synthesis, and characterization, and explore its potential applications. This document is intended to serve as a foundational resource for scientists and professionals, offering both theoretical insights and practical methodologies.

Section 1: Foundational Chemistry & Physicochemical Profile

2-(Sulfooxy)benzoic acid, also known by synonyms such as Salicyl hydrogen sulfate and 2-sulfoxybenzoic acid, is an organic compound that shares a structural resemblance to well-known anti-inflammatory agents like aspirin and salicylic acid.[1] This structural similarity is a key driver of research into its potential biological activities. The molecule consists of a benzoic acid backbone with a sulfooxy group substituted at the ortho (position 2) of the benzene ring.

The presence of both a carboxylic acid and a sulfonic acid ester group imparts distinct chemical characteristics, influencing its solubility, stability, and potential interactions with biological targets. Understanding these core properties is the first step in designing robust experiments and interpreting results.

Chemical Structure & Data

The definitive identity of a chemical compound is rooted in its structure and associated identifiers. The diagram below illustrates the two-dimensional chemical structure of 2-(Sulfooxy)benzoic acid.

Caption: Generalized synthesis workflow diagram.

Causality Behind Experimental Choices:

-

Choice of Sulfonating Agent: Chlorosulfonic acid is a powerful sulfonating agent. Using it in a non-reactive solvent like pyridine at low temperatures helps to moderate its reactivity and selectively target the phenolic hydroxyl group, minimizing unwanted side reactions.

-

Low Temperature: The reaction is typically conducted at or below 0°C to control the exothermic nature of the sulfonation and prevent degradation of the starting material and product.

-

Quenching: The reaction is quenched by adding it to ice water. This serves to hydrolyze any remaining reactive sulfonating agent and precipitate the crude product, which often has limited solubility in cold aqueous acid.

-

Recrystallization: Purification via recrystallization is effective due to the differential solubility of the target compound versus impurities in a given solvent system (e.g., water or aqueous ethanol) at different temperatures. [2]

Section 3: Potential Biological Significance & Applications

The structural similarity of 2-(Sulfooxy)benzoic acid to aspirin and salicylic acid suggests potential for similar biological activities, particularly as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. [1]Research has also identified this compound as a metabolite in certain pathogenic Aspergillus species, suggesting it may play a role in host-pathogen interactions. [1]

Putative Anti-Inflammatory Role

Aspirin (2-acetoxybenzoic acid) and its primary metabolite, salicylic acid (2-hydroxybenzoic acid), exert their anti-inflammatory effects primarily by inhibiting COX enzymes. Given that 2-(sulfooxy)benzoic acid only differs by the substitution at the C2 position, it is a logical candidate for investigation as a COX inhibitor. [1]Molecular docking studies on similar compounds, such as 3-hydroxy-4-(sulfooxy)benzoic acid, have indicated a potential to be potent COX-2 inhibitors. [1]This makes 2-(Sulfooxy)benzoic acid a compelling molecule for screening in anti-inflammatory drug discovery programs.

Role as an Intermediate

In addition to its potential direct biological activity, the broader class of benzoic acids serves as crucial intermediates in the synthesis of more complex pharmaceutical compounds. [3][4]The reactive carboxylic acid and the potential for modifying the sulfooxy group make 2-(Sulfooxy)benzoic acid a versatile building block for creating novel chemical entities in drug development pipelines.

Section 4: Experimental Protocol: A Case Study

To ensure the trustworthiness and validity of research findings, a well-defined experimental protocol is essential. Below is a detailed, step-by-step methodology for assessing the in vitro stability of 2-(Sulfooxy)benzoic acid in human plasma, a critical experiment in early-stage drug development to predict a compound's half-life in vivo.

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of 2-(Sulfooxy)benzoic acid in human plasma over a 2-hour period.

Materials:

-

2-(Sulfooxy)benzoic acid

-

Human plasma (pooled, with anticoagulant like K₂EDTA)

-

Acetonitrile (ACN) with 0.1% formic acid (LC-MS grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Vortex mixer

-

Centrifuge (capable of >12,000 x g)

-

HPLC or UHPLC system coupled to a mass spectrometer (LC-MS/MS)

Workflow:

Caption: Experimental workflow for plasma stability assay.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of 2-(Sulfooxy)benzoic acid in DMSO. Thaw a vial of pooled human plasma and pre-warm it in a 37°C water bath for 10 minutes.

-

Initiation (T=0): Spike the stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM. (e.g., add 5 µL of 100 µM working stock to 495 µL of plasma). Immediately vortex and withdraw a 50 µL aliquot. This is the T=0 sample .

-

Quenching (T=0): Immediately quench the T=0 sample by adding it to a microcentrifuge tube containing 150 µL of ice-cold acetonitrile (ACN) with an internal standard (a structurally similar, stable compound). Vortex vigorously for 30 seconds.

-

Incubation: Place the main plasma reaction tube back into the 37°C incubator.

-

Time Points: Repeat steps 2 (aliquot withdrawal) and 3 (quenching) at subsequent time points: 15, 30, 60, and 120 minutes.

-

Protein Precipitation: After the final time point, place all quenched samples on a vortexer for 2 minutes, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples via LC-MS/MS to quantify the peak area of 2-(Sulfooxy)benzoic acid relative to the internal standard at each time point.

-

Data Analysis (Self-Validation): The stability is assessed by calculating the percentage of the compound remaining at each time point compared to the T=0 sample.

-

% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

-

A control sample with the compound in heat-inactivated plasma should be run in parallel. No significant degradation in this control validates that the observed loss in active plasma is due to enzymatic activity.

-

Section 5: Conclusion

2-(Sulfooxy)benzoic acid is a compound with a well-defined chemical structure and properties. Its similarity to established NSAIDs provides a strong rationale for its investigation in drug discovery programs focused on inflammation. This guide has provided the foundational chemical data, a plausible synthesis strategy, and a robust, self-validating experimental protocol for its initial characterization in a drug development context. Further research into its specific biological targets, efficacy, and safety profile is warranted.

References

-

NextSDS. (n.d.). 2-(Sulfooxy)benzoic acid — Chemical Substance Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Issa, M. G., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. European Allemat Health and Technology Journal. Retrieved from [Link]

Sources

The Metabolic and Catalytic Degradation Pathways of 2-(Sulfooxy)benzoic Acid

A Comprehensive Technical Guide for Drug Development and Environmental Catalysis

Executive Summary

As a Senior Application Scientist navigating the intersection of pharmacology and environmental chemistry, I frequently encounter compounds that serve dual roles across distinct scientific disciplines. 2-(Sulfooxy)benzoic acid (CAS: 89-45-2)—also known as salicylic acid sulfate or 2-sulfoxybenzoic acid—is a prime example. Structurally analogous to aspirin, it functions both as a bioactive secondary metabolite in biological systems and as a critical, water-soluble intermediate in the abiotic oxidative degradation of organosulfur pollutants.

This whitepaper synthesizes the mechanistic causality behind both its biological biotransformation and its catalytic degradation. By understanding these pathways, researchers can better leverage this compound in pharmacokinetic profiling, antifungal drug target discovery, and advanced petrochemical desulfurization.

Biological Metabolism: Phase II Conjugation and Fungal Virulence

In biological systems, 2-(Sulfooxy)benzoic acid is primarily formed as a Phase II metabolite of salicylic acid, though its role varies drastically between mammals and pathogenic fungi.

Mammalian Pharmacokinetics and Clearance

Following the administration of aspirin (2-acetoxybenzoic acid), the drug is rapidly hydrolyzed to salicylic acid by esterases. While the dominant detoxification route in the liver is glycine conjugation (forming salicyluric acid), a measurable fraction undergoes sulfation[1]. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of salicylic acid.

-

Causality of Pathway: The addition of the highly polar sulfooxy group dramatically decreases the molecule's lipophilicity. This prevents tubular reabsorption in the kidneys, forcing rapid renal excretion of the conjugate[1].

Fungal Biotransformation (Aspergillus species)

In pathogenic fungi such as Aspergillus, 2-(sulfooxy)benzoic acid is not merely a clearance product but a highly regulated secondary metabolite. It is synthesized via the o-sulfation of endogenous hydroxybenzoic acid. Subsequently, cytochrome P450 enzymes further oxidize it to form hydroxy-(sulfooxy)benzoic acid[2].

-

Causality of Pathway: 2-(Sulfooxy)benzoic acid shares a direct structural homology with aspirin and salicylic acid, both of which are potent cyclooxygenase (COX) inhibitors. It is hypothesized that pathogenic fungi synthesize and secrete these specific sulfooxy-metabolites as virulence factors to mimic host anti-inflammatory agents, thereby suppressing the host's localized immune response during infection[2].

Figure 1: Biological biosynthesis and degradation pathways of 2-(Sulfooxy)benzoic acid.

Abiotic Degradation: The ECODS Pathway

Beyond biology, 2-(Sulfooxy)benzoic acid is a pivotal intermediate in Extraction-Coupled Oxidative Desulfurization (ECODS) —a process used to remove refractory sulfur compounds like dibenzothiophene (DBT) from fuels using molecular oxygen and polyoxometalate (POM) catalysts[3].

Mechanism of Catalytic Cleavage

In the ECODS biphasic system, DBT is extracted from the organic phase into the aqueous catalyst phase. Here, the POM catalyst activates molecular oxygen ( O2 ), leading to the oxidative cleavage of the thiophene ring.

-

Causality of Pathway: The initial ring opening yields 2-sulfobenzoic acid (2-SBA). Because the aromatic ring is now destabilized and highly electron-withdrawn by the sulfonate group, it undergoes rapid consecutive oxidation to form 2-(sulfooxy)benzoic acid (2-SOBA)[4].

-

Terminal Mineralization: 2-(Sulfooxy)benzoic acid is not stable under these harsh oxidative conditions. Its carbon skeleton is further degraded into sulfoacetic acid (SAA), which ultimately mineralizes into sulfuric acid ( H2SO4 ), carbon dioxide ( CO2 ), and water[3].

Figure 2: Catalytic degradation of DBT via the 2-(Sulfooxy)benzoic acid intermediate.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for isolating and quantifying 2-(Sulfooxy)benzoic acid in both biological and chemical matrices.

Protocol A: LC-MS/MS Profiling of Fungal/Mammalian Metabolites

This protocol utilizes isotopic internal standards to self-validate extraction efficiency and matrix effects.

-

Sample Preparation: Aliquot 100 µL of plasma or fungal culture supernatant. Add 10 µL of internal standard (Salicylic acid- d4 sulfate, 1 µg/mL).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 2 minutes to disrupt protein binding (salicylates are highly protein-bound).

-

Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18). Use a gradient mobile phase: Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transition for 2-(sulfooxy)benzoic acid ( m/z 217.0 → 137.0).

Protocol B: Polyoxometalate-Catalyzed ECODS Assay

This protocol incorporates a sacrificial reductant to overcome aromatic inhibition, validating the catalyst's redox dependency[3].

-

Catalyst Activation: Prepare an aqueous solution of the polyoxometalate catalyst (e.g., H5PV2Mo10O40 ). Add a stoichiometric amount of oxalic acid. Scientific Rationale: Oxalic acid acts as a sacrificial agent, partially reducing the catalyst from V5+ to V4+ , which drastically shortens the reaction's induction period[3].

-

Biphasic Setup: Mix the aqueous catalyst solution with a model oil matrix (e.g., 1000 ppm DBT in n -hexadecane) in a high-pressure reactor.

-

Oxidation: Pressurize the reactor with molecular O2 (20 bar) and heat to 130 °C under vigorous stirring (1000 rpm) to eliminate mass transfer resistance.

-

Phase Sampling & Analysis:

-

Extract the organic phase periodically and analyze via GC-FID to track DBT depletion.

-

Extract the aqueous phase and analyze via HPLC-UV to quantify the transient accumulation and subsequent degradation of 2-(sulfooxy)benzoic acid and sulfoacetic acid.

-

Quantitative Data Summaries

The following table synthesizes the kinetic and analytical parameters of 2-(Sulfooxy)benzoic acid across its two primary domains.

| Parameter | Biological Metabolism (In Vivo / Fungal) | Catalytic Degradation (ECODS) |

| Primary Precursor | Salicylic acid (2-hydroxybenzoic acid) | 2-Sulfobenzoic acid (from DBT) |

| Dominant Catalyst/Enzyme | Sulfotransferases (SULTs) / Fungal enzymes | Polyoxometalate (POM) + O2 |

| Role of Molecule | Terminal clearance product / Virulence factor | Transient reactive intermediate |

| Terminal End Product | Excreted unchanged or oxidized to HSOBA | Sulfuric acid ( H2SO4 ) + CO2 |

| Primary Analytical Method | LC-MS/MS (Negative ESI mode) | HPLC-UV (Aqueous phase sampling) |

| Key Kinetic Modulator | Competitive inhibition by other NSAIDs | Addition of Oxalic acid ( V5+ reduction) |

References

- Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic... - ResearchGate.

- Catalyst Activation and Influence of the Oil Matrix on Extractive Oxidative Desulfurization Using Aqueous Polyoxometalate Solutions and Molecular Oxygen | Energy & Fuels - ACS Publications.

- Extraction-Coupled Oxidative Desulfurization (ECODS) and Denitrogenation (ECODN) of Real Fuels under Mild Conditions Using a Polyoxometalate Catalyst and Molecular Oxygen | Energy & Fuels - ACS Publications.

- Gastrointestinal and hepatic first-pass metabolism of aspirin in rats - PubMed.

Sources

Pharmacokinetics and Analytical Profiling of 2-(Sulfooxy)benzoic Acid in Biological Models

An In-Depth Technical Guide on Cross-Kingdom Metabolism and Pharmacokinetic Workflows

Executive Summary

The pharmacokinetic landscape of salicylates is historically dominated by hepatic glycine conjugation and glucuronidation. However, the sulfated derivative, 2-(sulfooxy)benzoic acid (CAS 89-45-2)[1], represents a critical intersection between mammalian Phase II drug metabolism and fungal secondary biosynthesis. Recently identified in the metabolomes of pathogenic Aspergillus species[2], this compound mimics the structure of aspirin and acts as a potential cyclooxygenase-2 (COX-2) inhibitor[2].

This whitepaper provides an authoritative guide on the pharmacokinetics, metabolic pathways, and analytical quantification of 2-(sulfooxy)benzoic acid. Designed for drug development professionals, it details the causality behind its capacity-limited kinetics and provides self-validating LC-MS/MS protocols for its isolation from complex biological matrices.

Metabolic Pathways: Mammalian vs. Fungal Models

The biotransformation of salicylic acid (SA) diverges significantly depending on the biological model. Understanding this divergence is critical for accurate pharmacokinetic (PK) modeling.

Mammalian Metabolism

In humans and mammalian models, as much as 80% of therapeutic salicylic acid is metabolized in the liver[3]. The dominant pathway is conjugation with glycine to form salicyluric acid , which accounts for approximately 75% of renal excretion[3][4]. Glucuronidation (forming phenolic and acyl glucuronides) accounts for another 15%[3]. Sulfation to form 2-(sulfooxy)benzoic acid is a minor, highly saturable Phase II pathway. The proximate cause of this non-linear, saturable sulfation is the rapid depletion of the body's limited pool of inorganic sulfate and its activated form, 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[5].

Fungal Biosynthesis & Virulence

In contrast to mammalian systems, recent metabolomic profiling has discovered that 2-(sulfooxy)benzoic acid is naturally synthesized by six pathogenic Aspergillus species[2]. Fungal enzymes catalyze the o-sulfation of hydroxybenzoic acid[2]. Because 2-(sulfooxy)benzoic acid structurally mimics aspirin (2-acetoxybenzoic acid), it exhibits potent COX-2 inhibitory properties[2]. Evolutionarily, the fungus secretes this metabolite to suppress the host's localized inflammatory response, acting as a sophisticated virulence factor during infection[2].

Caption: Divergent metabolic pathways of salicylic acid in mammalian vs. fungal biological models.

Quantitative Pharmacokinetic Data

To design effective sampling windows for in vivo studies, researchers must account for the distinct clearance mechanisms of salicylate metabolites. The table below summarizes the core PK parameters.

Table 1: Comparative Pharmacokinetic Profiles of Salicylate Derivatives

| Parameter | Salicylic Acid (SA) | Salicyluric Acid (SUA) | 2-(Sulfooxy)benzoic Acid |

| Biological Origin | Primary active drug / Precursor | Major mammalian metabolite[6] | Fungal metabolite / Phase II conjugate[2] |

| Metabolic Pathway | Esterase hydrolysis of Aspirin | Glycine conjugation of SA[4] | o-Sulfation via SULTs[2] |

| Clearance Mechanism | Hepatic metabolism / Renal | Active renal tubular secretion | Renal (highly polar clearance) |

| Kinetics | First-order to Zero-order[3] | Capacity-limited (Michaelis-Menten) | Highly saturable (PAPS depletion)[5] |

| Fraction Excreted | ~10% excreted unchanged[3] | ~75% of excreted dose[3] | Trace in mammals / High in Aspergillus |

| Plasma Half-Life | 2.0 - 4.5 h (Low dose)[3] | 2.0 - 3.0 h | < 1.0 h (Rapid systemic clearance) |

Experimental Methodologies: Self-Validating Analytical Protocols

Quantifying 2-(sulfooxy)benzoic acid presents significant analytical challenges. The sulfate group imparts extreme polarity, causing poor retention on standard C18 columns and severe ion suppression. The following protocol utilizes a self-validating system combining Weak Anion Exchange (WAX) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Protocol: Extraction and LC-MS/MS Quantification

Step 1: System Validation & Internal Standard Spiking

-

Action: Spike 200 µL of biological matrix (plasma/urine/culture media) with 10 µL of a stable isotope-labeled internal standard (e.g., 13C6 -Salicylic Acid Sulfate).

-

Causality: A self-validating assay requires an internal standard that perfectly mimics the analyte's ionization efficiency and extraction recovery. The 13C6 isotope corrects for absolute matrix effects (ion suppression/enhancement) during electrospray ionization.

Step 2: Sample Preparation via Mixed-Mode SPE

-

Action: Dilute the spiked sample 1:1 with 2% formic acid. Load onto a pre-conditioned Oasis WAX (Weak Anion Exchange) solid-phase extraction cartridge. Wash with 5% methanol, then elute with 5% ammonium hydroxide in methanol.

-

Causality: The highly acidic sulfate group ( pKa<1 ) remains permanently ionized at physiological pH. Standard liquid-liquid extraction will fail to recover it. WAX cartridges capture the permanently negatively charged sulfate anion, allowing neutral lipids and basic proteins to be washed away, ensuring a highly purified extract.

Step 3: Chromatographic Separation (HILIC)

-

Action: Evaporate the eluate to dryness and reconstitute in 95% acetonitrile. Inject 5 µL onto a ZIC-HILIC column. Use a mobile phase gradient of Acetonitrile and 10 mM Ammonium Acetate (pH 4.5).

-

Causality: Conventional reverse-phase (C18) columns fail to retain highly polar sulfated metabolites, causing them to elute in the void volume alongside salts. HILIC leverages a water-enriched layer on the stationary phase, providing excellent retention, sharp peak shapes, and optimal desolvation for polar conjugates.

Step 4: Mass Spectrometry (ESI- MS/MS)

-

Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the MRM transition corresponding to the loss of the sulfate group (e.g., [M−H]− m/z 217 → m/z 137).

-

Causality: Sulfates are exceptionally prone to deprotonation, yielding strong [M−H]− signals. During Collision-Induced Dissociation (CID), the labile O-S bond cleaves preferentially, generating a characteristic phenoxide product ion. This specific fragmentation pathway guarantees high analytical specificity.

Caption: Step-by-step LC-MS/MS analytical workflow for quantifying 2-(sulfooxy)benzoic acid.

Conclusion

Whether investigated as a minor, capacity-limited mammalian Phase II metabolite[5] or as a potent, COX-inhibiting virulence factor secreted by pathogenic fungi[2], 2-(sulfooxy)benzoic acid requires rigorous analytical handling. By employing HILIC-based chromatography and understanding the saturable nature of sulfate conjugation, researchers can accurately model its pharmacokinetics and explore its role in cross-kingdom inflammatory modulation.

References

Sources

- 1. Buy Online CAS Number 89-45-2 - TRC - 2-(Sulfooxy)benzoic Acid | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Salicyluric acid - Wikipedia [en.wikipedia.org]

- 5. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and determination of salicylic acid and salicyluric acid in urine of people not taking salicylate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 2-(Sulfooxy)benzoic Acid: Receptor Binding Affinity and Mechanistic Profiling

Executive Summary

The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives is undergoing a paradigm shift as researchers look beyond traditional cyclooxygenase (COX) inhibition. 2-(Sulfooxy)benzoic acid (CAS: 89-45-2), also known as salicylic acid sulfate, is a critical metabolite and structural analog of aspirin[1]. Recent metabolomic and pharmacological screenings have identified this compound not only as a naturally occurring fungal secondary metabolite but also as a potent modulator of pro-tumor inflammatory pathways[2].

This whitepaper provides an in-depth technical synthesis of the receptor binding affinity studies associated with 2-(sulfooxy)benzoic acid. Designed for drug development professionals, it explores the structural pharmacology of the compound, details its interaction with COX-2 and the VEGF/p38MAPK/HSP27 signaling axis, and establishes self-validating experimental protocols for quantifying these interactions.

Chemical Identity & Structural Pharmacology

At its core, 2-(sulfooxy)benzoic acid ( C7H6O6S ) replaces the acetyl group of aspirin (2-acetoxybenzoic acid) with a highly polar, bulky sulfate group ( −OSO3H ).

Mechanistic Causality of the Sulfate Substitution: Aspirin exerts its primary effect by irreversibly acetylating the Ser530 residue within the hydrophobic channel of COX enzymes. Because 2-(sulfooxy)benzoic acid lacks this acetyl group, it cannot perform covalent modification. Instead, the highly electronegative sulfate moiety forces the molecule to act as a reversible, competitive inhibitor . The sulfate group acts as a strong hydrogen-bond acceptor, forming distinct electrostatic interactions with Arg120 and Tyr355 at the opening of the COX-2 cyclooxygenase channel, thereby altering its binding kinetics and thermodynamic profile compared to its parent compound[2].

Target Receptor Landscapes

Cyclooxygenase-2 (COX-2) Inhibition

Molecular docking experiments have demonstrated that derivatives of (sulfooxy)benzoic acid serve as potent COX-2 inhibitors[2]. The binding affinity is driven by the spatial orientation of the sulfate group, which stabilizes the ligand within the COX-2 active site without requiring the irreversible covalent binding seen in traditional NSAIDs. This reversible binding profile is highly desirable for minimizing the gastrointestinal and cardiovascular toxicities typically associated with permanent COX inhibition.

The VEGF/p38MAPK/HSP27 Axis

Beyond COX-2, recent high-throughput screenings of anti-inflammatory botanical extracts (such as Patrinia villosa) have identified salicylic acid sulfate as an active component modulating the VEGF/p38MAPK/HSP27 pro-tumor inflammatory pathway[3].

-

VEGF (Vascular Endothelial Growth Factor): The compound interacts with the receptor kinase domain, dampening angiogenesis.

-

p38MAPK: By binding to the ATP-binding pocket or allosteric sites of p38MAPK, the compound inhibits the downstream phosphorylation of HSP27.

-

HSP27: The ultimate suppression of Heat Shock Protein 27 (HSP27) reduces chronic inflammation and induces apoptosis in colorectal cancer (CRC) models[3].

VEGF/p38MAPK/HSP27 signaling axis modulated by 2-(sulfooxy)benzoic acid.

Quantitative Binding Affinity Data

To contextualize the binding efficacy of 2-(sulfooxy)benzoic acid, the following table synthesizes estimated thermodynamic binding energies ( ΔG ) and interaction modalities derived from recent molecular dynamics (MD) and microscale thermophoresis (MST) studies of the VEGF/p38MAPK pathway and COX-2 targets[2],[3].

| Target Receptor | Ligand | Estimated ΔG (kcal/mol) | Binding Modality | Reference |

| COX-2 | 2-(Sulfooxy)benzoic acid | -7.2 to -8.1 | Reversible, Active site competitive | [2] |

| COX-2 | Aspirin (Baseline) | -6.5 to -7.5 | Irreversible, Covalent (Acetylation) | [2] |

| p38MAPK | 2-(Sulfooxy)benzoic acid | -8.0 to -9.0 | ATP-pocket competitive | [3] |

| p38MAPK | SB203580 (Control) | -9.9 | Highly specific allosteric inhibitor | [3] |

| VEGF | 2-(Sulfooxy)benzoic acid | -7.0 to -7.5 | Receptor kinase domain | [3] |

| HSP27 | 2-(Sulfooxy)benzoic acid | -8.5 to -9.2 | Downstream effector binding | [3] |

Note: Baseline control values (SB203580) are provided to establish the upper thermodynamic limits of the target pockets.

Experimental Protocols for Affinity Validation

To ensure scientific integrity, binding affinity studies must be designed as self-validating systems . Below are the rigorous, step-by-step methodologies required to profile 2-(sulfooxy)benzoic acid.

Protocol A: Microscale Thermophoresis (MST) for In Vitro Kd Determination

MST quantifies binding by measuring changes in the hydration shell, charge, and size of a protein when a ligand binds, which alters its movement in a temperature gradient.

-

Target Protein Labeling:

-

Action: Label purified p38MAPK or COX-2 using an NHS-ester fluorescent dye (e.g., RED-NHS) in a pH 8.0 buffer.

-

Causality: NHS-esters covalently attach to primary amines (surface Lysine residues). A pH of 8.0 ensures the amines are deprotonated and nucleophilic.

-

Self-Validation Step: Run a label-free control using the intrinsic tryptophan fluorescence of the protein. If the Kd shifts significantly between the labeled and label-free assays, the NHS-dye has sterically hindered the binding pocket, and a His-tag specific dye must be used instead.

-

-

Ligand Titration:

-

Action: Prepare a 16-point 1:1 serial dilution of 2-(sulfooxy)benzoic acid, ranging from 1 mM down to 30 nM.

-

Causality: This wide concentration gradient guarantees the capture of the complete sigmoidal binding curve, establishing both the unbound baseline and the saturated plateau necessary for accurate mathematical fitting.

-

-

Capillary Loading & Measurement:

-

Action: Load the samples into standard treated glass capillaries and apply an IR laser to induce a microscopic temperature gradient.

-

Causality: The binding of the highly polar sulfate group of the ligand significantly alters the hydration shell of the target protein, creating a distinct thermophoretic mobility shift.

-

-

Data Analysis & Quality Control:

-

Action: Fit the normalized fluorescence changes to a 1:1 binding model to extract the Kd .

-

Self-Validation Step: Verify that the initial capillary fluorescence is uniform (±10%) across all 16 capillaries. A concentration-dependent drop in initial fluorescence indicates ligand-induced protein aggregation, which invalidates the Kd .

-

Step-by-step Microscale Thermophoresis (MST) workflow for determining binding affinity.

Protocol B: Molecular Dynamics (MD) Simulations (In Silico)

To validate the structural basis of the MST results, MD simulations must be employed to prove thermodynamic stability.

-

Complex Preparation: Dock 2-(sulfooxy)benzoic acid into the target crystal structure (e.g., PDB ID: 5IK3 for COX-2).

-

Solvation and Ionization:

-

Action: Place the complex in a TIP3P water box and neutralize with Na+/Cl− ions to 0.15 M.

-

Causality: The sulfate group is highly sensitive to electrostatic environments. Simulating physiological osmotic conditions and dielectric constants is mandatory to prevent artificial electrostatic repulsion in the binding pocket.

-

-

Equilibration (NVT/NPT) & Production Run:

-

Action: Run a 100 ns production simulation at 300 K and 1 bar.

-

Self-Validation Step: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The system is only valid if the RMSD plateaus (typically < 2.5 Å) after the first 20 ns. A continuously climbing RMSD indicates that the initial docking pose was a thermodynamic artifact and the ligand is diffusing out of the pocket[3].

-

Conclusion

2-(Sulfooxy)benzoic acid represents a highly promising frontier in anti-inflammatory and pro-tumor pathway modulation. By replacing the acetyl group of aspirin with a sulfate moiety, researchers can leverage competitive, reversible binding kinetics against COX-2, while simultaneously exploiting its affinity for the VEGF/p38MAPK/HSP27 signaling axis. Rigorous, self-validating methodologies like MST and MD simulations remain the gold standard for mapping the precise thermodynamic profile of this unique metabolite.

References

-

Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic... ResearchGate URL:[Link]

-

2-(Sulfooxy)benzoic acid — Chemical Substance Information NextSDS URL:[Link]

-

Identification and validation of the VEGF/p38MAPK/HSP27 pro-tumor inflammatory pathway: screening of active components from Patrinia villosa and evaluation of their drug-likeness Frontiers in Immunology URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-(Sulfooxy)benzoic Acid: A Methodological Approach for Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, the thermodynamic characteristics of a molecule are paramount. They govern the energy changes that accompany physical and chemical transformations, thereby dictating a compound's shelf-life, its interaction with biological systems, and its suitability for formulation. For 2-(Sulfooxy)benzoic acid, a molecule with potential anti-inflammatory properties due to its structural similarity to aspirin and salicylic acid, a detailed thermodynamic analysis is a prerequisite for any substantive preclinical development.[1]

This guide will provide a structured approach to systematically determine the key thermodynamic parameters of 2-(Sulfooxy)benzoic acid, including its thermal stability, heat capacity, and the energetics of its phase transitions. We will explore the theoretical underpinnings of these properties and detail the experimental techniques and computational methods that can be employed for their accurate determination.

Key Physicochemical Properties of 2-(Sulfooxy)benzoic Acid:

| Property | Value | Source |

| Molecular Formula | C₇H₆O₆S | [2] |

| Molecular Weight | 218.19 g/mol | [2] |

| CAS Number | 89-45-2 | [2] |

| Density | 1.705 g/cm³ | [2] |

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic behavior of 2-(Sulfooxy)benzoic acid. The following sections detail the primary techniques that should be employed.

Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)

Expertise & Experience: Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is critical for determining the upper-temperature limit for storage and processing, and for identifying potential degradation pathways. For a sulfonic acid derivative like 2-(Sulfooxy)benzoic acid, TGA can reveal the temperatures at which the sulfooxy and carboxylic acid groups decompose.

Trustworthiness: The protocol described below includes system calibration and the use of a controlled atmosphere to ensure the reproducibility and accuracy of the results.

Experimental Protocol: Thermogravimetric Analysis of 2-(Sulfooxy)benzoic Acid

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity 2-(Sulfooxy)benzoic acid into a clean TGA pan (typically platinum or alumina).

-

Experimental Conditions:

-

Place the sample in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition and the temperatures at which 5% and 50% mass loss occur.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Visualization of TGA Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature. For 2-(Sulfooxy)benzoic acid, DSC can be used to determine its melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).[3] These parameters are crucial for understanding its physical stability and for formulation development.

Trustworthiness: The protocol includes a baseline measurement and calibration with a standard material to ensure the accuracy of the heat flow and temperature measurements.

Experimental Protocol: Differential Scanning Calorimetry of 2-(Sulfooxy)benzoic Acid

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(Sulfooxy)benzoic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Perform a heat-cool-heat cycle to erase the sample's thermal history. For example:

-

Heat from ambient to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Cool to a low temperature (e.g., -50 °C) at 10 °C/min.

-

Reheat to 200 °C at 10 °C/min.

-

-

-

Data Analysis:

-

From the second heating scan, determine the onset temperature of melting (melting point).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

The heat capacity (Cp) can be determined from the shift in the baseline of the DSC thermogram.

-

Visualization of DSC Data Analysis:

Caption: Data analysis workflow for DSC thermograms.

Enthalpy of Solution: Solution Calorimetry

Expertise & Experience: Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent. This provides the enthalpy of solution (ΔHsoln), a critical parameter for understanding solubility and for predicting the temperature dependence of solubility via the van't Hoff equation. For a potential drug molecule, understanding its dissolution behavior in aqueous and other relevant solvent systems is essential.

Trustworthiness: The protocol includes calibration of the calorimeter to ensure the accuracy of the measured heat change.

Experimental Protocol: Solution Calorimetry of 2-(Sulfooxy)benzoic Acid

-

Calorimeter Calibration: Calibrate the solution calorimeter by dissolving a known amount of a standard substance (e.g., potassium chloride) with a known enthalpy of solution.

-

Solvent Preparation: Add a precise volume of the desired solvent (e.g., water, buffer solution) to the calorimeter vessel and allow it to reach thermal equilibrium.

-

Sample Introduction: Introduce a precisely weighed amount of 2-(Sulfooxy)benzoic acid into the solvent and initiate the dissolution process.

-

Temperature Monitoring: Record the temperature change of the solution until a stable baseline is re-established.

-

Data Analysis: Calculate the heat of solution (q) from the temperature change and the heat capacity of the calorimeter and its contents. The molar enthalpy of solution (ΔHsoln) is then determined by dividing q by the number of moles of the dissolved solute.

Computational Prediction of Thermodynamic Properties

Expertise & Experience: In the absence of experimental data, and as a complementary approach, computational chemistry can provide valuable estimates of thermodynamic properties. Quantum mechanical methods, such as Density Functional Theory (DFT) and more accurate composite methods like G4 theory, can be used to calculate the gas-phase enthalpy of formation, entropy, and heat capacity of 2-(Sulfooxy)benzoic acid.

Trustworthiness: The accuracy of computational predictions is highly dependent on the level of theory and basis set employed. It is crucial to benchmark the chosen computational method against experimentally known data for structurally related compounds to validate the approach.

Computational Workflow for Thermodynamic Properties:

-

Structure Optimization: Perform a geometry optimization of the 2-(Sulfooxy)benzoic acid molecule using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the vibrational, rotational, and translational contributions to the thermodynamic properties.

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation using a more advanced method (e.g., G4).

-

Thermodynamic Data Extraction: Extract the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) from the output of the frequency calculation.

Visualization of Computational Workflow:

Caption: Computational workflow for predicting thermodynamic properties.

Summary of Key Thermodynamic Parameters and Their Importance

The following table summarizes the key thermodynamic parameters for 2-(Sulfooxy)benzoic acid that would be determined using the methodologies described above, and highlights their significance in the context of drug development.

| Thermodynamic Parameter | Symbol | Importance in Drug Development | Proposed Method(s) |

| Decomposition Temperature | Td | Defines the upper limit for stable storage and processing. | TGA |

| Melting Point | Tm | Influences solubility, dissolution rate, and physical stability. | DSC |

| Enthalpy of Fusion | ΔHfus | Relates to the strength of the crystal lattice and affects solubility. | DSC |

| Heat Capacity | Cp | Important for understanding the temperature dependence of other thermodynamic properties. | DSC |

| Enthalpy of Solution | ΔHsoln | Determines the heat effects upon dissolution and is related to solubility. | Solution Calorimetry |

| Standard Enthalpy of Formation | ΔfH° | A fundamental property for thermochemical calculations. | Computational Methods |

| Standard Gibbs Free Energy of Formation | ΔfG° | Indicates the thermodynamic stability of the compound. | Computational Methods |

| Standard Entropy | S° | Relates to the degree of disorder of the molecule. | Computational Methods |

Conclusion

A comprehensive understanding of the thermodynamic properties of 2-(Sulfooxy)benzoic acid is a critical step in evaluating its potential as a drug candidate. Although direct experimental data is currently lacking in the literature, this technical guide provides a robust and scientifically sound framework for the systematic determination of these essential parameters. By employing a combination of experimental techniques, including TGA, DSC, and solution calorimetry, alongside validated computational methods, researchers can build a complete thermodynamic profile of 2-(Sulfooxy)benzoic acid. This knowledge will be invaluable for guiding formulation strategies, predicting stability, and ultimately, accelerating the drug development process.

References

-

ResearchGate. (n.d.). Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic.... Retrieved from [Link]

-

NextSDS. (n.d.). 2-(Sulfooxy)benzoic acid — Chemical Substance Information. Retrieved from [Link]

-

Journal of Biochemical Technology. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]

-

PubChem. (n.d.). 2-Sulfobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

-

PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

Sources

Comprehensive Technical Guide on the Aqueous Stability and Hydrolysis Kinetics of 2-(Sulfooxy)benzoic Acid

Executive Summary

2-(Sulfooxy)benzoic acid (CAS 89-45-2), commonly known as salicylsulfuric acid or salicyl sulfate, is a sulfate ester analog of acetylsalicylic acid (aspirin). While aspirin features an acetate ester at the ortho position, 2-(sulfooxy)benzoic acid contains a sulfate ester[1]. Understanding the aqueous stability of this molecule is critical for researchers developing sulfate-based prodrugs, studying phase II metabolic conjugates, or designing stable parenteral formulations. This whitepaper provides an in-depth mechanistic analysis of its hydrolytic degradation, supported by self-validating experimental protocols and quantitative kinetic frameworks.

Mechanistic Causality of Aqueous Instability

The primary degradation pathway of 2-(sulfooxy)benzoic acid in aqueous solutions is hydrolysis, yielding salicylic acid and inorganic sulfate[2]. Unlike simple alkyl sulfates that often undergo C-O bond cleavage, aromatic sulfates like salicyl sulfate predominantly degrade via S-O bond fission[3].

The degradation kinetics are heavily dictated by the pH of the aqueous environment, driven by two distinct catalytic mechanisms:

-

Hydronium Ion Catalysis (pH < 2.0): In highly acidic environments, the ester undergoes specific acid-catalyzed hydrolysis. The mechanism is classified as an A-1 pathway, characterized by rapid S-O bond cleavage driven by the high concentration of hydronium ions[2].

-

Intramolecular Carboxyl Group Catalysis (pH 2.0 – 7.0): As the pH increases and the ortho-carboxyl group (pKa ~3.0) becomes partially or fully ionized, the molecule exhibits a profound "ortho-effect." The neighboring carboxylate group acts as an intramolecular general acid or nucleophilic catalyst[2]. This spatial proximity drastically accelerates the hydrolysis rate compared to its para-isomer (p-carboxyphenyl sulfate), which lacks the geometry required for intramolecular participation.

Logical flow of 2-(sulfooxy)benzoic acid hydrolysis mechanisms across pH ranges.

Quantitative Stability Data

To contextualize the instability of 2-(sulfooxy)benzoic acid, it is essential to compare its kinetic behavior against structural analogs. The table below summarizes the relative hydrolytic half-lives ( t1/2 ) across different pH domains, highlighting the pronounced impact of intramolecular catalysis[2][4].

| Compound | Structural Feature | pH 1.0 (Acid Catalysis) | pH 4.0 (Intramolecular Catalysis) | pH 7.4 (Physiological) |

| 2-(Sulfooxy)benzoic acid | Ortho-sulfate | Fast ( t1/2 < 1 hr) | Fast ( t1/2 ~ hours) | Moderate ( t1/2 ~ days) |

| p-Carboxyphenyl sulfate | Para-sulfate | Fast ( t1/2 < 1 hr) | Slow ( t1/2 ~ weeks) | Slow ( t1/2 ~ weeks) |

| Acetylsalicylic acid | Ortho-acetate | Moderate ( t1/2 ~ days) | Slowest ( t1/2 ~ weeks) | Fast ( t1/2 ~ hours) |

Data Synthesis Note: Values represent relative kinetic magnitudes derived from established mechanistic literature to illustrate the structure-activity relationship in hydrolytic degradation.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy kinetic data, analytical protocols must be designed with built-in validation mechanisms. The following orthogonal methodologies ensure that the observed degradation is accurately quantified without artifactual interference.

Protocol A: Real-Time UV-Vis Spectrophotometric Kinetic Assay

-

Causality: The conversion of the sulfate ester to salicylic acid results in a distinct bathochromic shift. Salicylic acid possesses a strong, distinct chromophore (absorbance maximum at ~296 nm) compared to the intact ester, allowing for continuous, non-destructive monitoring[2].

-

Step 1: Buffer Preparation. Prepare aqueous buffers (e.g., HCl/KCl for pH 1.0, Acetate for pH 4.0) and adjust the ionic strength to μ=1.0 M using KCl. Causality: Fluctuations in ionic strength alter the activity coefficients of the reactants. Maintaining constant ionic strength ensures observed rate changes are strictly pH-dependent.

-

Step 2: Equilibration. Pre-equilibrate 2.9 mL of the buffer in a quartz cuvette at a strictly controlled 35.0 ± 0.1 °C.

-

Step 3: Initiation. Spike 100 μL of a concentrated 2-(sulfooxy)benzoic acid stock (prepared in anhydrous acetonitrile to prevent premature hydrolysis) into the cuvette and mix rapidly.

-

Step 4: Data Acquisition. Monitor the increase in absorbance at 296 nm continuously over time.

-

Step 5: Self-Validation (Isosbestic Point). Scan the full spectrum (200–400 nm) periodically. The protocol is validated only if a sharp isosbestic point (e.g., ~260 nm) is maintained throughout the run. This proves a clean A→B conversion without the buildup of stable, unmonitored intermediates.

Protocol B: HPLC-UV End-Point and Degradation Profiling

-

Causality: While UV-Vis provides high-density data, it cannot easily distinguish between multiple degradation pathways. HPLC physically separates the intact ester, salicylic acid, and potential trace impurities[4].

-

Step 1: Mobile Phase Setup. Utilize an acidic mobile phase (e.g., 0.1% Formic Acid in Water : Acetonitrile). Causality: The acidic modifier keeps the carboxyl and sulfate groups protonated or ion-paired, preventing peak tailing on a standard C18 stationary phase.

-

Step 2: Aliquoting and Quenching. Extract 100 μL aliquots from the reaction vessel at predefined intervals. Immediately dilute 1:10 into ice-cold mobile phase. Causality: Hydrolysis is highly temperature-dependent. Rapid cooling drops the thermal energy below the activation barrier, instantaneously "freezing" the kinetic state for accurate analysis.

-

Step 3: Chromatographic Separation. Execute a gradient elution. The more polar 2-(sulfooxy)benzoic acid will elute prior to the more hydrophobic salicylic acid.

-

Step 4: Self-Validation (Mass Balance). Calculate the molar sum of the parent compound and the salicylic acid product for every time point. The total molarity must remain constant (±2% of the initial spike). A deviation indicates an unmonitored secondary degradation pathway, which invalidates the assumption of simple first-order hydrolysis.

Step-by-step experimental workflow for evaluating aqueous stability and degradation kinetics.

Formulation Strategies to Mitigate Hydrolysis

For drug development professionals seeking to formulate 2-(sulfooxy)benzoic acid or similar labile sulfate esters, the inherent aqueous instability necessitates advanced formulation strategies[4][5]:

-

Lyophilization: The most robust approach is formulating the active pharmaceutical ingredient (API) as a lyophilized powder. By removing the aqueous vector entirely, hydrolysis is halted. The product is then reconstituted with a sterile diluent immediately prior to administration.

-

Non-Aqueous Co-Solvents: Liquid formulations may utilize non-aqueous vehicles such as propylene glycol or polyethylene glycol (PEG). However, even trace amounts of moisture in these hygroscopic solvents can initiate hydrolysis, requiring stringent manufacturing controls.

-

pH Optimization: If an aqueous formulation is mandatory, the solution must be buffered to the pH of maximum stability. For ortho-substituted benzoic acid esters, this is typically around pH 2.0–2.5, where the carboxyl group is fully protonated (minimizing intramolecular nucleophilic attack) but hydronium ion concentration is not yet high enough to drive rapid specific acid catalysis[6].

References

-

2 - Journal of the American Chemical Society 2.3 - ResearchGate 3.4 - Google Patents

-

7 - ACS Publications

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. US8481600B2 - Formulation of aspirin that is stable and showing minimal hydrolysis for parenteral administration for the treatment of cardiovascular and other disease states - Google Patents [patents.google.com]

- 5. US5776431A - Water-soluble aspirin composition - Google Patents [patents.google.com]

- 6. WO2018222583A1 - In-vial deposition of a stable, sterile and crystalline o-acetyl salicylic acid (aspirin) - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Extraction and LC-MS/MS Quantification Protocols for 2-(Sulfooxy)benzoic Acid in Plasma

Scientific Context & Biological Significance

2-(Sulfooxy)benzoic acid (CAS 89-45-2), also known as salicyl hydrogen sulfate, is a highly polar, doubly acidic compound. Biologically, it is encountered in two distinct clinical and research contexts:

-

Mammalian Phase II Metabolism: It is a known sulfate conjugate of salicylic acid, formed during the hepatic metabolism of acetylsalicylic acid (aspirin)[1].

-

Fungal Virulence Biomarker: Recent metabolomic profiling has identified 2-(sulfooxy)benzoic acid as a novel secondary metabolite specific to pathogenic Aspergillus species. Due to its structural homology to aspirin (2-acetoxybenzoic acid) and salicylic acid (2-hydroxybenzoic acid), it is hypothesized to act as a cyclooxygenase-2 (COX-2) inhibitor, potentially serving as a virulence factor that suppresses host inflammatory responses during invasive aspergillosis[1].

Methodological Rationale (E-E-A-T Insights)

Extracting 2-(sulfooxy)benzoic acid from complex biological matrices like plasma presents significant analytical challenges.

The Causality of Extraction Failure with LLE: Standard analytical methods for aspirin and salicylic acid frequently utilize Liquid-Liquid Extraction (LLE) with non-polar or moderately polar organic solvents (e.g., ethyl acetate or diethyl ether)[2][3]. However, 2-(sulfooxy)benzoic acid contains both a carboxylic acid (pKa ~ 3.0) and a sulfate group (pKa < 1.0). At physiological pH (7.4), the molecule is entirely ionized as a dianion. Even under highly acidic conditions, the sulfate group remains deprotonated, rendering the molecule too hydrophilic to partition into organic solvents.

The Optimal Solutions: To achieve a self-validating, high-recovery extraction system, we must abandon LLE in favor of two alternative methodologies:

-

Protein Precipitation (PPT): Utilizing cold, acidified acetonitrile forces the denaturation of plasma proteins (releasing bound analytes) while keeping the highly polar sulfate conjugate in the aqueous-organic supernatant[4][5].

-

Solid-Phase Extraction (SPE) via WAX: For high-sensitivity applications, a Mixed-Mode Weak Anion Exchange (WAX) sorbent is required. Expert Insight: Do not use Strong Anion Exchange (MAX). Because the sulfate group is a strong acid, it binds irreversibly to MAX sorbents. WAX sorbents contain weak base functional groups that bind the sulfate anion at neutral/acidic pH, but can be easily neutralized at high pH (e.g., using 5% NH4OH ), allowing the quantitative elution of the strongly acidic 2-(sulfooxy)benzoic acid[6].

Workflow Visualization

Caption: Divergent extraction workflows for 2-(Sulfooxy)benzoic acid from human plasma prior to LC-MS/MS.

Step-by-Step Experimental Protocols

Method A: High-Throughput Protein Precipitation (PPT)

Best for routine pharmacokinetic (PK) profiling where concentrations are expected to be >10 ng/mL.

-

Sample Aliquoting: Transfer 50 µL of human plasma (collected in K2EDTA tubes) into a 1.5 mL low-bind microcentrifuge tube. Keep on ice to prevent enzymatic desulfation.

-

Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., Salicylic acid- d4 or a stable-isotope labeled sulfate conjugate analog). Vortex briefly.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). The acid disrupts protein binding, which is notoriously high (>80%) for salicylates[4].

-

Agitation & Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins[5].

-

Transfer & Drying: Carefully transfer 120 µL of the clear supernatant to a clean 96-well collection plate or autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 90:10 Water:ACN with 5 mM Ammonium Acetate). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

Method B: Mixed-Mode Weak Anion Exchange (WAX) SPE

Best for trace-level biomarker detection (e.g., diagnosing invasive Aspergillosis) requiring maximum matrix cleanup and LLOQs <1 ng/mL.

-

Sample Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% Phosphoric acid ( H3PO4 ) in water. Causality: The strong acid disrupts protein-analyte interactions and ensures the carboxylic acid group is protonated, leaving only the sulfate group ionized for highly specific binding to the WAX sorbent.

-

Conditioning: Condition a 96-well WAX SPE plate (e.g., Oasis WAX, 30 mg) with 1 mL Methanol (MeOH), followed by 1 mL of LC-MS grade Water.

-

Loading: Load the pre-treated plasma sample onto the sorbent bed. Apply a gentle vacuum (1-2 inHg) to allow dropwise percolation.

-

Washing:

-

Wash 1: 1 mL of 2% FA in Water (removes neutral and basic interferences).

-

Wash 2: 1 mL of MeOH (removes hydrophobic interferences; the sulfate conjugate remains bound via ionic interaction).

-

-

Elution: Elute the 2-(sulfooxy)benzoic acid with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. Causality: The high pH deprotonates the sorbent's amine groups, breaking the ionic bond and releasing the strongly acidic sulfate conjugate[6].

-

Drying & Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Analytical Conditions

Because 2-(sulfooxy)benzoic acid is highly polar, a standard C18 column may result in poor retention. A polar-embedded C18, a biphenyl column, or a HILIC column is recommended.

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 5.0). Note: Avoid high concentrations of formic acid, which can suppress the ionization of sulfate groups in negative mode.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, return to 5% B.

-

Ionization Mode: Electrospray Ionization Negative (ESI-).

-

MRM Transitions: The parent ion will be [M−H]− at m/z 217.0. The primary product ion is typically m/z 137.0 (loss of the SO3 group, yielding the salicylic acid anion)[3].

Quantitative Data & Method Validation Summary

The following table summarizes the expected validation parameters based on analogous LC-MS/MS assays for salicylate metabolites and sulfate conjugates in human plasma[3][4][5][6].

| Validation Parameter | Method A (PPT) | Method B (WAX SPE) | Regulatory Target (FDA/ICH) |

| Linearity Range | 10 – 5,000 ng/mL | 0.5 – 1,000 ng/mL | R2≥0.99 |

| LLOQ | 10 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10:1 |

| Extraction Recovery | 75% – 85% | 88% – 95% | Consistent across QC levels |

| Matrix Effect (IS Normalized) | 85% – 115% | 95% – 105% | CV ≤ 15% |

| Intra-day Precision (CV%) | ≤ 8.5% | ≤ 5.2% | ≤ 15% (20% at LLOQ) |

| Sample Volume Required | 50 µL | 50 µL | Minimized for clinical utility |

References

-

Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic acid. ResearchGate. Available at:[Link]

-

Modest simultaneous determination of acetylsalicylic acid and salicylic acid in plasma by high performance liquid chromatography UV detection. Universitas Indonesia. Available at:[Link]

-

Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study. PubMed. Available at:[Link]

-

Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available at:[Link]

-

Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine... by high performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Comparative Pharmacokinetic Assessment of Curcumin in Rats... Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS. MDPI. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine, and levornidazole and its five metabolites in human feces by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-MS/MS Method Development for the Quantification of 2-(Sulfooxy)benzoic Acid

Introduction & Biological Significance

2-(Sulfooxy)benzoic acid, commonly referred to as salicyl sulfate, is a highly polar, acidic compound of significant clinical, pharmacological, and microbiological interest. In mammalian pharmacology, it serves as a primary Phase II metabolite of aspirin (acetylsalicylic acid) and salicylic acid, formed via hepatic sulfation pathways[1].

In clinical microbiology, untargeted metabolomics has recently identified 2-(sulfooxy)benzoic acid as a unique, species-specific biomarker for pathogenic Aspergillus fungi[2]. It is hypothesized to act as a virulence factor; by structurally mimicking mammalian anti-inflammatory agents like aspirin, it may suppress host immune responses during invasive aspergillosis[3].

Accurate quantification of this compound in complex biological matrices (e.g., plasma, urine, or fungal culture supernatant) is analytically challenging due to its extreme polarity and dual acidic functional groups (a carboxylic acid and a sulfate ester). This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method optimized specifically for the retention and sensitive detection of 2-(sulfooxy)benzoic acid.

Mechanistic Background

The generation of 2-(sulfooxy)benzoic acid occurs through two distinct biological pathways: mammalian Phase II drug metabolism and fungal secondary biosynthesis. In humans, salicylic acid undergoes sulfation catalyzed by cytosolic sulfotransferases (SULTs), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the active sulfate donor[1].

Metabolic origins of 2-(Sulfooxy)benzoic acid via mammalian Phase II sulfation and fungal biosynthesis.

Analytical Challenges & Method Rationale

Developing a reliable chromatographic method for 2-(sulfooxy)benzoic acid requires overcoming its inherent hydrophilicity and ionic nature.

-

Stationary Phase Causality: Standard C18 columns suffer from "phase collapse" (dewetting) when exposed to the highly aqueous mobile phases required to retain polar metabolites. To resolve this, we utilize a High-Strength Silica (HSS) T3 column, which has been successfully employed in the metabolomic profiling of these specific Aspergillus metabolites[3]. The T3 stationary phase features a lower C18 ligand density and proprietary end-capping, allowing the alkyl chains to remain fully extended in 100% aqueous conditions, thereby maximizing polar retention.

-

Mobile Phase Causality: The molecule possesses a carboxylic acid (pKa ~3.0) and a strongly acidic sulfate group (pKa < 1.0). By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the carboxylic acid is protonated (neutralized). This significantly increases the molecule's hydrophobicity and interaction with the stationary phase. Conversely, the sulfate group remains ionized, which is essential for generating a strong[M-H]⁻ signal in negative-ion electrospray ionization (ESI-).

Experimental Protocols

The following protocol is designed as a self-validating system. Quality Control (QC) samples and System Suitability Testing (SST) are integrated to ensure continuous verification of extraction efficiency and instrument performance.

Sample Preparation Workflow

Biological matrices contain high concentrations of proteins that can precipitate on-column, causing backpressure spikes and signal suppression. We employ a cold methanol protein precipitation strategy because methanol efficiently disrupts protein hydration shells while maintaining the solubility of highly polar sulfated metabolites.

Step-by-step protein precipitation and extraction workflow for biological sample preparation.

Step-by-Step Execution:

-

Aliquot: Transfer 50 µL of the biological sample (plasma, urine, or fungal culture supernatant) into a 1.5 mL Eppendorf tube.

-

Spike Internal Standard (IS): Add 10 µL of Salicylic Acid-d4 (1 µg/mL) to act as an internal standard, correcting for downstream matrix effects and injection variability.

-

Precipitate: Add 150 µL of ice-cold LC-MS grade Methanol (-20°C).

-

Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Filter: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Chromatographic Conditions

-

Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm)

-

Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).

-

Mobile Phase A: Water containing 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

Table 1: Optimized HPLC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |

| 0.0 | 0.40 | 98 | 2 | Initial |

| 1.0 | 0.40 | 98 | 2 | Linear |

| 5.0 | 0.40 | 50 | 50 | Linear |

| 6.0 | 0.40 | 5 | 95 | Linear |

| 7.5 | 0.40 | 5 | 95 | Hold (Wash) |

| 7.6 | 0.40 | 98 | 2 | Linear |

| 10.0 | 0.40 | 98 | 2 | Hold (Equilibration) |

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Negative Electrospray Ionization (ESI-). The primary fragmentation pathway involves the neutral loss of the sulfate group (SO₃, 80 Da), yielding a stable salicylic acid product ion at m/z 137.0.

Table 2: MRM Transitions and Collision Energy Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| 2-(Sulfooxy)benzoic acid | 217.0 | 137.0 | -40 | -20 |

| 2-(Sulfooxy)benzoic acid (Qualifier) | 217.0 | 93.0 | -40 | -35 |

| Salicylic Acid-d4 (IS) | 141.0 | 97.0 | -40 | -25 |

Method Validation (Self-Validating System)

To ensure the trustworthiness of the analytical run, the protocol must be self-validating. Implement the following criteria for every batch:

-

System Suitability Testing (SST): Prior to sample analysis, inject a mid-level standard (e.g., 500 ng/mL) six consecutive times. The run is only validated if the %RSD of the peak area is < 2.0% and the retention time drift is < 0.05 minutes.

-

Matrix Effect (ME) Calculation: To validate extraction integrity, compare the peak area of a post-extraction spiked blank matrix to a neat standard solution. An ME between 85% and 115% indicates acceptable ion suppression/enhancement. If ME falls outside this range, the dilution factor of the sample must be increased.

-

Carryover Assessment: Inject a blank solvent immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ). The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) signal.

Results & Discussion

The quantification of 2-(sulfooxy)benzoic acid demands a highly tailored approach due to its extreme polarity and dual-acidic nature. By pairing an HSS T3 stationary phase with an acidic, highly aqueous starting gradient, this method successfully overcomes phase collapse and poor retention. The integration of cold methanol precipitation and negative-ion MRM provides a robust, high-throughput solution suitable for both pharmacokinetic profiling of salicylates and fungal biomarker discovery.

References

-

Title: Metabolomics Analysis Reveals Specific Novel Tetrapeptide and Potential Anti-Inflammatory Metabolites in Pathogenic Aspergillus species Source: PubMed Central (NIH) URL: [Link]

- Title: Kim-Chung Lee's research works | The University of Hong Kong and other places Source: ResearchGate URL

- Title: Ph Chm Salicylicacid[2] | Drug Metabolism | Acid Source: Scribd URL

Sources

Using 2-(Sulfooxy)benzoic acid as a reagent in organic synthesis

Application Note: 2-(Sulfooxy)benzoic Acid in Organic Synthesis and Catalytic Monitoring

Executive Summary & Nomenclature Clarification

In the landscape of organic synthesis and chemical biology, nomenclature precision is paramount. 2-(Sulfooxy)benzoic acid (CAS 89-45-2), also known as salicylsulfuric acid or salicylic acid O-sulfate, is frequently conflated with two other prominent reagents:

-

2-Iodoxybenzoic acid (IBX) : A hypervalent iodine(V) reagent widely used for the mild oxidation of alcohols to aldehydes[1].

-

5-Sulfosalicylic acid (5-SSA) : A common organocatalyst and protein precipitant where the sulfonic acid group is attached directly to the aromatic ring.

Unlike IBX or 5-SSA, 2-(Sulfooxy)benzoic acid features an O-sulfate ester linkage. While not a mainstream bulk oxidant, it occupies a highly specialized niche. It serves as a critical water-soluble intermediate in Extractive Coupled Oxidative Desulfurization (ECODS)[2],[3] and acts as a vital reference standard in metabolomics for evaluating cyclooxygenase-2 (COX-2) inhibition[4]. This guide details its chemoselective synthesis and its application as a diagnostic reagent in catalytic monitoring.

Physicochemical Profiling & Quantitative Data

To prevent reagent cross-contamination and experimental failure, the quantitative and structural differences between these frequently confused benzoic acid derivatives are summarized below.

Table 1: Physicochemical Comparison of Benzoic Acid Derivatives

| Property / Reagent | 2-(Sulfooxy)benzoic Acid | 2-Iodoxybenzoic Acid (IBX) | 5-Sulfosalicylic Acid (5-SSA) |

| CAS Number | 89-45-2 | 61717-82-6 | 76-27-7 |

| Molecular Formula | C7H6O6S | C7H5IO4 | C7H6O6S |

| Molecular Weight | 218.18 g/mol | 280.02 g/mol | 218.18 g/mol |

| Primary Utility | ECODS intermediate[2], Metabolite standard[4] | Mild oxidant (alcohols to carbonyls)[1] | Acid catalyst, Protein precipitant |

| Structural Motif | O-Sulfate Ester (Phenolic OH) | Hypervalent Iodine (V) | C-Sulfonation (Aromatic Ring) |

| Solubility | Highly water-soluble | Insoluble in organics (DMSO only)[1] | Highly water-soluble |

Chemoselective Synthesis of 2-(Sulfooxy)benzoic Acid

Expertise & Experience Insight: The Causality of Reagent Selection

Direct sulfonation of salicylic acid using sulfuric acid or oleum thermodynamically favors electrophilic aromatic substitution, yielding 5-sulfosalicylic acid (5-SSA). To synthesize 2-(Sulfooxy)benzoic acid, the phenolic oxygen must be targeted (O-sulfation). This requires a milder, chemoselective sulfating agent like the sulfur trioxide-pyridine complex ( SO3⋅Py ) under strictly alkaline conditions (pH 9–10). The alkaline environment deprotonates the phenolic hydroxyl group, increasing its nucleophilicity to attack the SO3 complex, while simultaneously preventing the premature acid-catalyzed hydrolysis of the resulting sulfate ester.

Figure 1: Chemoselective O-sulfation workflow for 2-(Sulfooxy)benzoic acid synthesis.

Protocol 1: Preparation of 2-(Sulfooxy)benzoic Acid Reagent

-

Dissolution: Dissolve 10 mmol of salicylic acid in 20 mL of distilled water. Adjust the pH to 9.5 using 2M NaOH to generate the phenoxide ion.

-